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molecular formula C7H9Cl2NS B2878110 2-Chloro-5-(methylsulfanyl)aniline hydrochloride CAS No. 204133-11-9

2-Chloro-5-(methylsulfanyl)aniline hydrochloride

Cat. No. B2878110
M. Wt: 210.12
InChI Key: MYKLCYWSKLTXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058311B2

Procedure details

To a stirred solution of 2-chloro-5-(methylthio)benzoic acid (5 g, 24.67 mmol) in t-butanol (20 mL) was added triethylamine (5.25 mL, 37.8 mmol). After stirring briefly, diphenylphosphoryl azide (6 mL, 27.60 mmol) was added drop wise. The reaction mixture was slowly heated to reflux for 6 hours and then cooled to room temperature. The solvent was removed under reduced pressure and the crude reaction mixture was dissolved in tetrahydrofuran (12.5 mL) followed by the addition of 12.5 mL trifluoroacetic acid (1:1). The reaction mixture was heated to reflux for 6 hours and the solvent was evaporated after cooling to room temperature. The reaction mixture was treated with NaOH (25%) to bring the pH to 12 while cooling in an ice water bath. The product was repeatedly extracted into ethylacetate (4×25 mL) and the organic layer washed with water (10 mL). The combined extracts were dried over MgSO4 and concentrated in vacuo to afford yellow oil. The product was purified by column chromatography (SiO2, gradient of hexanes/EtOAc) and the collected samples dissolved in ether and treated with HCl/ether (10 mL, 1M) to provide white crystals. The title product was a white solid (3.73 g, 87% yield): mp: 180-181° C.; TLC: hexanes/EtOAc (9:1) Rf=0.51; MS (Cl) m/e 174 (M+1 for C7H8ClNS) and m/e 191 (M+NH3), 1H-NMR (CDCl3) δ (ppm) 7.2-6.7 (m, 3H, Ar—H), 2.5 (s, 3H, S—CH3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1C(O)=O.C([N:15](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.FC(F)(F)C(O)=O>C(O)(C)(C)C.O1CCCC1>[ClH:1].[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1[NH2:15] |f:6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)SC
Name
Quantity
5.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
12.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with NaOH (25%)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice water bath
EXTRACTION
Type
EXTRACTION
Details
The product was repeatedly extracted into ethylacetate (4×25 mL)
WASH
Type
WASH
Details
the organic layer washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford yellow oil
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (SiO2, gradient of hexanes/EtOAc)
DISSOLUTION
Type
DISSOLUTION
Details
the collected samples dissolved in ether
ADDITION
Type
ADDITION
Details
treated with HCl/ether (10 mL, 1M)
CUSTOM
Type
CUSTOM
Details
to provide white crystals

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(N)C=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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